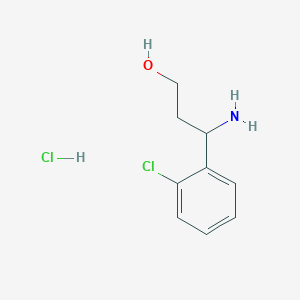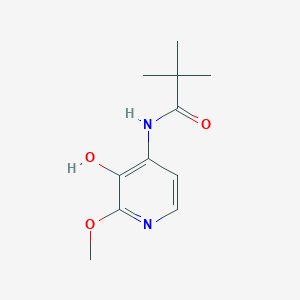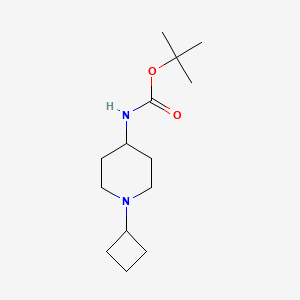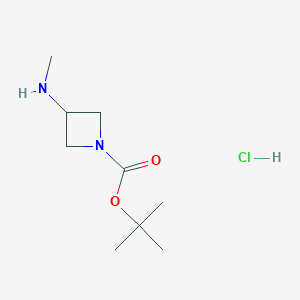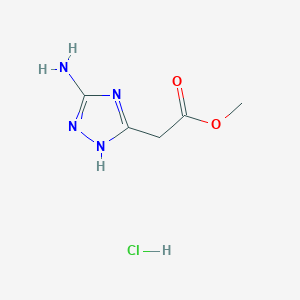
methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride
説明
“Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in various fields, especially in medicine . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds with various biological applications .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of “methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride” is characterized by the presence of a 1,2,4-triazole ring . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been shown to exhibit various chemical reactions . For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione through the intermediate .科学的研究の応用
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
-
Synthesis of 1,2,4-triazole-containing scaffolds
- Application : This research highlights the latest strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .
- Method : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results : 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
-
Inhibition of mitochondrial and chloroplast function
- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .
- Method : The compound is applied to the biological system to inhibit certain functions .
- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .
-
Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
-
Synthesis and Pharmacological Potentials of Triazoles
- Application : This research highlights the synthesis and pharmacological potentials of triazoles .
- Method : Various synthetic methods provide access to a wide range of triazole via multistep synthetic routes .
- Results : Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
-
Inhibition of Mitochondrial and Chloroplast Function
- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .
- Method : The compound is applied to the biological system to inhibit certain functions .
- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .
-
Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
-
Synthesis and Pharmacological Potentials of Triazoles
- Application : This research highlights the synthesis and pharmacological potentials of triazoles .
- Method : Various synthetic methods provide access to a wide range of triazole via multistep synthetic routes .
- Results : Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
-
Inhibition of Mitochondrial and Chloroplast Function
- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .
- Method : The compound is applied to the biological system to inhibit certain functions .
- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .
-
- Application : This research focuses on the synthesis of 1,2,3-triazoles .
- Method : Various synthetic methods provide access to a wide range of 1,2,3-triazole via multistep synthetic routes .
- Results : 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
特性
IUPAC Name |
methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-3-7-5(6)9-8-3;/h2H2,1H3,(H3,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMZIQANWPKELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)
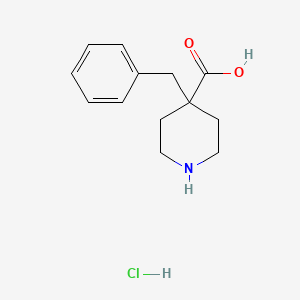

![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
